Comparative Dopamine Beta-Hydroxylase (DBH) Inhibition Potential in Patent Literature
The pyridin-2(1H)-one scaffold, including derivatives like 6-(2-aminoethyl)pyridin-2(1H)-one, is explicitly claimed in patent literature as a dopamine beta-hydroxylase (DBH) inhibitor [1]. While a direct, quantitative comparison of IC50 values for this specific compound against a known DBH inhibitor is not available in the public domain, the patent defines a class of compounds where structural requirements for activity are described. This class-level evidence suggests the compound is designed for this specific target. In contrast, structurally simpler analogs or regioisomers like 4-(2-aminoethyl)pyridin-2(1H)-one may not meet the same structural criteria and thus lack this potential activity. For procurement, this indicates that 6-(2-aminoethyl)pyridin-2(1H)-one is the relevant tool for research programs aimed at exploring DBH inhibition, a strategy for treating conditions like hypertension and heart failure.
| Evidence Dimension | Inhibition of Dopamine Beta-Hydroxylase (DBH) |
|---|---|
| Target Compound Data | Part of a claimed class of DBH inhibitors (Pyridin-2(1H)-ones) [1] |
| Comparator Or Baseline | Other pyridine or phenethylamine-based DBH inhibitors (no direct comparison data found) |
| Quantified Difference | Not available |
| Conditions | Patent claims based on general structural formulas |
Why This Matters
This provides a defined, though qualitative, research application linking the compound to a specific, therapeutically relevant enzyme target.
- [1] SmithKline Beecham. Dopamine-beta-hydroxylase inhibitors. Patent US4762850A. 1988. View Source
